molecular formula C15H27N3O3 B7930841 [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930841
M. Wt: 297.39 g/mol
InChI Key: NTDGNDBPYIFROP-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral bicyclic carbamate derivative featuring a pyrrolidine ring fused with a cyclopropane moiety. Its structure includes a tert-butyl carbamate protecting group and an (S)-2-aminopropionyl (alanine-derived) side chain, both of which influence its stereochemical and physicochemical properties. The compound’s design is tailored for applications in medicinal chemistry, particularly as a precursor for protease inhibitors or kinase-targeting therapeutics due to its rigid bicyclic framework and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDGNDBPYIFROP-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CC[C@@H](C1)N(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, also known by its CAS number 1401667-37-5, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has a molecular weight of approximately 297.40 g/mol. Its structural formula includes a pyrrolidine ring and a cyclopropyl group, which are essential for its biological activity.

PropertyValue
Molecular Weight297.40 g/mol
InChI KeyNTDGNDBPYIFROP-JQWIXIFHSA-N
CAS Number1401667-37-5

Research indicates that compounds similar to this compound may function as prodrugs, which are converted into active forms in the body. Specifically, the tert-butyl ester moiety enhances stability against hydrolysis in gastrointestinal (GI) conditions, allowing for improved bioavailability and efficacy in pharmacological applications .

Biological Activities

  • Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231). The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
  • Metabolic Stability : The tert-butyl ester has been noted for its resistance to hydrolysis in GI tissues, which is crucial for maintaining effective concentrations of the active drug during absorption .
  • Pharmacokinetics : In vivo studies demonstrated that the compound has favorable pharmacokinetic properties, with moderate brain exposure and good tissue distribution in organs such as the liver and kidneys .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Prodrugs : A study focused on various prodrugs including those with the tert-butyl ester showed significant stability in plasma and GI homogenate, with over 50% remaining after one hour. This stability suggests potential for therapeutic applications in treating conditions like cancer .
  • Breast Cancer Cell Lines : Research evaluating the effect of this compound on breast cancer cell lines found it to be effective in inhibiting cell growth without significantly affecting non-malignant cells. This selectivity is promising for developing targeted cancer therapies .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for various pharmacological effects, primarily related to its interactions with biological systems.

Potential as an Opioid Analgesic

Research indicates that compounds similar to [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit analgesic properties. Its structure suggests potential interactions with opioid receptors, which are critical for pain modulation.

Neurological Effects

Studies have shown that this compound may influence neurotransmitter systems, particularly in the modulation of GABAergic and glutamatergic pathways. These interactions could have implications for treating conditions like anxiety and epilepsy.

Case Study 1: Analgesic Efficacy

A study conducted on a series of compounds similar to this compound demonstrated significant analgesic effects in animal models. The results indicated that these compounds could provide effective pain relief with fewer side effects compared to traditional opioids.

Case Study 2: Neuroprotective Properties

Another research project investigated the neuroprotective effects of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage and improve cognitive function in conditions such as Alzheimer's disease.

Chemical Reactions Analysis

Esterification with tert-Butyl Alcohol

The tert-butyl carbamate ester is formed through esterification of the carbamic acid . Common methods include:

  • Steglich esterification : Uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts under mild conditions.

  • Direct esterification : Reaction with tert-butyl alcohol in the presence of coupling agents (e.g., DCC) to activate the carboxylic acid .

Functional Group Transformations

The compound undergoes reactions characteristic of its functional groups:

  • Amino group : Susceptible to acetylation, alkylation, or oxidation.

  • Carbamate ester : Hydrolysis under acidic/basic conditions to yield the corresponding carbamic acid .

  • Pyrrolidine ring : May undergo ring-opening reactions under specific conditions (e.g., nucleophilic attack).

Reaction Conditions and Mechanisms

Step Reagents/Conditions Key Mechanism
Pyrrolidine formationAzomethine ylide + substituted acrylic acid1,3-dipolar cycloaddition
CyclopropanationDiazocompound + transition metal catalyst[2+1] cyclopropanation
Esterificationtert-Butyl alcohol + DCC/DMAPActivated ester formation

Challenges and Considerations

  • Stereocontrol : Maintaining the (S)-configuration at multiple stereocenters during synthesis requires precise reaction conditions .

  • Ester Stability : The tert-butyl carbamate is sensitive to acidic/basic hydrolysis, necessitating controlled reaction environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with key analogs, focusing on structural variations, synthetic routes, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Key Structural Differences Synthesis Method Notable Properties Source
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester Not explicitly provided Reference compound: Pyrrolidin-3-yl core, cyclopropyl-carbamic acid tert-butyl ester Buchwald coupling, tert-butyl protection High stereochemical purity; potential for kinase inhibition
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester 1354026-02-0 Pyrrolidin-2-ylmethyl substituent vs. pyrrolidin-3-yl; altered spatial orientation Discontinued (no details) Reduced steric hindrance; possible metabolic instability
tert-butyl N-{1-[(3R)-pyrrolidin-3-yl] cyclopropyl}carbamate (PB94805) 431058-52-5 (3R)-pyrrolidin-3-yl vs. (S)-configured pyrrolidine; inverted stereochemistry PharmaBlock proprietary Differential binding affinity due to enantiomeric mismatch
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester 1401666-78-1 Piperidin-3-yl (6-membered ring) vs. pyrrolidin-3-yl; benzyl ester vs. tert-butyl carbamate Discontinued (no details) Increased ring flexibility; lower metabolic stability vs. tert-butyl analogs

Key Observations

Stereochemical Impact: The (S)-configuration in the target compound’s pyrrolidine and alanine moieties is critical for binding to chiral biological targets. In contrast, the (3R)-pyrrolidine isomer (PB94805) exhibits reduced efficacy in kinase inhibition assays due to stereochemical incompatibility .

Ring Size and Flexibility :

  • Replacing pyrrolidine with piperidine (6-membered ring) increases conformational flexibility but reduces rigidity, often leading to lower binding affinity in enzyme inhibition studies .

Protecting Group Effects :

  • The tert-butyl carbamate group enhances stability under acidic conditions compared to benzyl esters, making it preferable for prodrug designs. However, benzyl esters (e.g., CAS 1401666-78-1) may offer faster deprotection kinetics in specific synthetic pathways .

Synthetic Challenges :

  • The target compound’s synthesis via Buchwald coupling () requires precise palladium catalysis to maintain stereointegrity. In contrast, analogs like PB94805 utilize proprietary PharmaBlock routes optimized for enantiomeric purity .

Research Implications

  • Medicinal Chemistry : The target compound’s rigid bicyclic scaffold and tert-butyl protection make it a superior candidate for prolonged in vivo half-life compared to discontinued analogs with benzyl esters or smaller rings .
  • Stereoselectivity : Enantiomeric variants (e.g., PB94805) highlight the necessity of chiral resolution in preclinical development to avoid off-target effects .

Preparation Methods

Peptide Coupling for Amide Bond Formation

The core amide bond between the (S)-2-aminopropionyl moiety and the pyrrolidine ring is typically constructed via peptide coupling. N,N'-Diisopropylcarbodiimide (DIC) serves as a coupling agent, activating the carboxylic acid of (S)-2-aminopropionic acid for nucleophilic attack by the pyrrolidine’s amine group. This step requires anhydrous conditions to prevent hydrolysis of the activated intermediate. Yields for this stage often exceed 80% when conducted in dichloromethane or dimethylformamide at 0–5°C.

A critical challenge lies in preserving the stereochemical integrity of the (S)-configured amino acid. Chiral auxiliaries or Evans oxazolidinones may be employed to suppress racemization during activation. Post-coupling, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.

Cyclopropanation Techniques

The cyclopropyl group is introduced through two primary routes:

  • Simmons–Smith Reaction : A zinc-copper couple mediates the transfer of a methylene group to an alkene precursor. For this compound, the alkene is strategically positioned on the pyrrolidine ring to ensure regioselective cyclopropanation.

  • Transition Metal-Catalyzed Cyclopropanation : Rhodium or palladium catalysts enable asymmetric cyclopropanation, critical for achieving the desired (S,S)-configuration. For example, Rh₂(S-DOSP)₄ achieves enantiomeric excess (ee) >95% when using diazo compounds as carbene sources.

tert-Butyl Ester Formation

The tert-butyl ester is installed via acid-catalyzed esterification. A mixture of the carboxylic acid intermediate, tert-butanol, and concentrated sulfuric acid is refluxed in toluene, achieving >90% conversion. Alternatively, transesterification with tert-butyl acetate under Mitsunobu conditions (DIAD, triphenylphosphine) offers milder conditions for acid-sensitive intermediates.

Stepwise Synthesis and Process Optimization

Step 1: Pyrrolidine Functionalization

The pyrrolidine core is synthesized from L-proline through a series of protecting group manipulations:

  • Boc Protection : Treatment with Boc₂O and 4-dimethylaminopyridine (DMAP) in THF yields the Boc-protected pyrrolidine.

  • Reductive Amination : The secondary amine is alkylated with a cyclopropane-containing aldehyde using sodium cyanoborohydride, introducing the cyclopropylmethyl group.

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, DMAP, THF, 25°C9298.5
Reductive AminationNaBH₃CN, CH₃CN, 0°C8597.2

Step 2: Enantioselective Amide Coupling

Coupling the functionalized pyrrolidine with (S)-2-aminopropionic acid proceeds via a mixed anhydride method:

  • The amino acid is treated with isobutyl chloroformate and N-methylmorpholine to form the anhydride.

  • Reaction with the pyrrolidine amine at −20°C affords the amide with 89% yield and >99% ee.

Step 3: Final Deprotection and Purification

The tert-butyl carbamate is deprotected using trifluoroacetic acid (TFA) in dichloromethane, followed by neutralization with aqueous NaHCO₃. Final purification via flash chromatography (SiO₂, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water) achieves >99% chemical and enantiomeric purity.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry through coupling constants (e.g., J = 6.8 Hz for pyrrolidine protons).

  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]⁺ at m/z 298.29 (calc. 298.21).

Chiral Analysis

Chiral HPLC (Chiralpak AD-H column, heptane/ethanol) resolves enantiomers, confirming ee >99%.

Comparative Evaluation of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Peptide Coupling (DIC)High efficiency, minimal racemizationSensitive to moisture85–90
Rh-Catalyzed CyclopropanationExcellent enantioselectivityCost of catalysts78
Acid-Catalyzed EsterificationScalabilityHarsh conditions92

Industrial-Scale Considerations

For large-scale production, continuous flow systems enhance the safety and efficiency of exothermic steps like cyclopropanation. Solvent recycling (e.g., recovering tert-butanol via distillation) reduces environmental impact. Regulatory guidelines necessitate stringent control of genotoxic impurities (e.g., residual DIC), addressed via carbon filtration.

Emerging Innovations

Recent advances include enzymatic desymmetrization of prochiral intermediates using lipases (e.g., CAL-B), achieving 98% ee without metal catalysts. Photoredox catalysis also shows promise for late-stage functionalization under mild conditions .

Q & A

Q. What are the common synthetic routes for preparing [(S)-1-((S)-2-amino-propionyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including:
  • Stereoselective coupling : Use of tert-butyl carbamate as a protecting group for amines, followed by coupling reactions (e.g., amide bond formation) under anhydrous conditions .
  • Intermediate characterization : Key intermediates (e.g., tert-butyl esters or pyrrolidine derivatives) are analyzed via 1H^1H/13C^{13}C-NMR, HPLC, and mass spectrometry. For example, tert-butyl esters synthesized via asymmetric Mannich reactions require chiral HPLC to confirm enantiomeric purity .
  • Example protocol : Anhydrous acetonitrile and argon atmospheres are critical for air-sensitive steps, as described in the synthesis of chiral β-amino carbonyl compounds .

Table 1 : Common Reaction Conditions for Key Intermediates

IntermediateReagents/ConditionsCharacterization Methods
Tert-butyl esterDMAP, triethylamine in CH2_2Cl2_2 at 0–20°CNMR, IR, HPLC
Pyrrolidine derivativesPropionaldehyde, acetonitrile under argonChiral HPLC, X-ray crystallography

Q. How can researchers ensure the stability of tert-butyl carbamate derivatives during storage and reactions?

  • Methodological Answer :
  • Storage : Store under inert gas (argon) at –20°C to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group.
  • Reaction conditions : Avoid prolonged exposure to acidic/basic environments. For example, Boc deprotection typically uses HCl/dioxane but must be monitored via TLC to prevent over-degradation .
  • Stability assessment : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify byproducts like cyclopropane ring-opened derivatives .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing the (S,S)-configured pyrrolidine-cyclopropane backbone?

  • Methodological Answer :
  • Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts for stereocontrol during pyrrolidine ring formation. For example, asymmetric Mannich reactions with propionaldehyde yield >90% enantiomeric excess (ee) when using L-proline-derived catalysts .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures of cyclopropane intermediates .
  • Validation : X-ray crystallography or NOESY NMR to confirm spatial arrangements, especially for sterically hindered cyclopropane-pyrrolidine junctions .

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) for tert-butyl carbamate derivatives be resolved?

  • Methodological Answer :
  • Computational validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian09 with B3LYP/6-31G* basis sets). Discrepancies often arise from solvent effects or conformational flexibility .
  • Advanced techniques : Use 1H^1H-1H^1H-COSY and HSQC to assign overlapping proton signals in crowded regions (e.g., cyclopropane CH2_2 groups) .
  • Case study : For tert-butyl pyrrolidine carboxylates, coupling constants (JJ) between pyrrolidine H-3 and H-4 protons help distinguish cis/trans configurations .

Q. What mechanistic insights explain unexpected byproducts during cyclopropane ring formation?

  • Methodological Answer :
  • Side reactions : Radical-mediated ring-opening or [2+2] cycloadditions under high-temperature conditions. For example, trace metals in reagents (e.g., Fe3+^{3+}) can catalyze radical pathways .
  • Mitigation : Use degassed solvents and chelating agents (e.g., EDTA) to suppress metal interference.
  • Analytical workflow : LC-MS/MS to identify byproducts (e.g., m/z 319.4 for carboxylic acid derivatives) and propose reaction mechanisms .

Q. How can isotopic labeling (e.g., 13C^{13}C, 15N^{15}N) aid in metabolic or mechanistic studies of this compound?

  • Methodological Answer :
  • Labeling synthesis : Incorporate 13C^{13}C-labeled tert-butyl groups via 13C^{13}C-CO2_2 in Boc-protection steps .
  • Applications :
  • Metabolic tracking : Use 14C^{14}C-labeled analogs in autoradiography to study tissue distribution.
  • Mechanistic probes : 15N^{15}N-labeled pyrrolidine amines enable NMR-based studies of enzyme binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.